molecular formula C11H8Br2N2O4 B11636905 (5E)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione

(5E)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione

Cat. No.: B11636905
M. Wt: 392.00 g/mol
InChI Key: OBAVZZVMCPNRQS-GORDUTHDSA-N
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Description

(5E)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique chemical structure. This compound features a benzylidene group substituted with bromine, hydroxyl, and methoxy groups, attached to an imidazolidine-2,4-dione core. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione typically involves the condensation of 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde with imidazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imidazolidine-2,4-dione core can be reduced to the corresponding imidazolidine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of imidazolidine derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Potential use in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of (5E)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. The presence of bromine, hydroxyl, and methoxy groups may contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione: Lacks the bromine substituents.

    (5E)-5-(2,3-dichloro-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione: Contains chlorine instead of bromine.

    (5E)-5-(2,3-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione: Lacks the methoxy group.

Uniqueness

(5E)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione is unique due to the presence of both bromine and methoxy substituents, which may enhance its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H8Br2N2O4

Molecular Weight

392.00 g/mol

IUPAC Name

(5E)-5-[(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C11H8Br2N2O4/c1-19-6-3-4(7(12)8(13)9(6)16)2-5-10(17)15-11(18)14-5/h2-3,16H,1H3,(H2,14,15,17,18)/b5-2+

InChI Key

OBAVZZVMCPNRQS-GORDUTHDSA-N

Isomeric SMILES

COC1=C(C(=C(C(=C1)/C=C/2\C(=O)NC(=O)N2)Br)Br)O

Canonical SMILES

COC1=C(C(=C(C(=C1)C=C2C(=O)NC(=O)N2)Br)Br)O

Origin of Product

United States

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